molecular formula C31H35NO8 B303677 Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Cat. No. B303677
M. Wt: 549.6 g/mol
InChI Key: SKMOOCZTDHJBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, also known as DMC, is a synthetic compound that has been widely used in scientific research. This compound has shown potential in various applications, including as an anti-inflammatory, anti-cancer, and anti-tumor agent. In

Mechanism of Action

The mechanism of action of Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is not fully understood, but it is believed to act through multiple pathways. Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to inhibit the NF-κB signaling pathway, which plays a key role in inflammation and cancer. It also activates the AMP-activated protein kinase (AMPK) pathway, which regulates energy metabolism and cell growth. Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to have numerous biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress and inflammation. Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also been found to increase the levels of glutathione, an antioxidant that helps protect cells from damage. In addition, Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods of time. However, Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the research on Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate. One direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to investigate its potential as an anti-cancer and anti-tumor agent. Further research is also needed to fully understand the mechanism of action of Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate and its effects on various pathways. Finally, more studies are needed to determine the optimal dosage and administration of Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate for different applications.
Conclusion
In conclusion, Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is a synthetic compound that has shown potential in various scientific research applications, including as an anti-inflammatory, anti-cancer, and anti-tumor agent. Its mechanism of action is not fully understood, but it is believed to act through multiple pathways. Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has numerous biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the research on Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate, and further studies are needed to fully understand its potential and optimize its use in various applications.

Synthesis Methods

The synthesis of Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate involves the reaction of 3,4-dimethoxybenzaldehyde, 3-methoxybenzaldehyde, diethyl malonate, and ammonium acetate in the presence of ethanol and sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and finally a cyclization reaction. The yield of Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate is typically around 60%.

Scientific Research Applications

Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has shown potential in various scientific research applications. It has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has also shown anti-cancer and anti-tumor activities by inducing apoptosis and inhibiting cell proliferation. In addition, Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

properties

Product Name

Diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate

Molecular Formula

C31H35NO8

Molecular Weight

549.6 g/mol

IUPAC Name

diethyl 4-(3,4-dimethoxyphenyl)-7-(3-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3,6-dicarboxylate

InChI

InChI=1S/C31H35NO8/c1-7-39-30(34)25-17(3)32-22-16-21(18-10-9-11-20(14-18)36-4)27(31(35)40-8-2)29(33)28(22)26(25)19-12-13-23(37-5)24(15-19)38-6/h9-15,21,26-27,32H,7-8,16H2,1-6H3

InChI Key

SKMOOCZTDHJBDJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OC

Canonical SMILES

CCOC(=O)C1C(CC2=C(C1=O)C(C(=C(N2)C)C(=O)OCC)C3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OC

Origin of Product

United States

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